![molecular formula C8H14ClNO2 B15318023 (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-{bicyclo[111]pentan-1-yl}propanoic acid hydrochloride is a compound that features a unique bicyclo[111]pentane structure This structure is known for its rigidity and three-dimensionality, which makes it an interesting subject for various scientific studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and allow for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the generation of [1.1.1]propellane on demand . This method provides an efficient and straightforward access to various bicyclo[1.1.1]pentane species, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions at the bridgehead positions are well-documented.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Explored for its potential as a bioisostere in drug design.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of other bioactive molecules, allowing it to bind to various receptors and enzymes . This interaction can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and are often used as bioisosteres.
Cubanes: Another class of rigid, three-dimensional structures used in medicinal chemistry.
Higher bicycloalkanes: Compounds with similar properties but different ring sizes.
Uniqueness
The uniqueness of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride lies in its specific substitution pattern and the presence of the amino group, which can enhance its biological activity and solubility .
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
Clave InChI |
JPTXDHHVWZMAGK-NJCIUDBASA-N |
SMILES isomérico |
C1C2CC1(C2)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1C2CC1(C2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


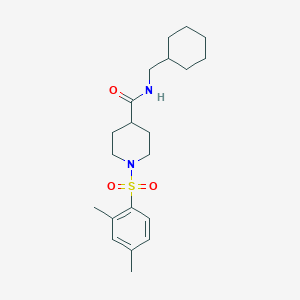


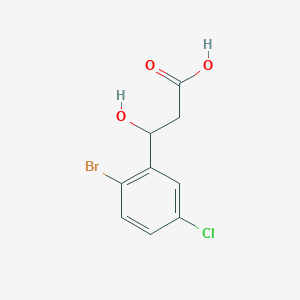
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
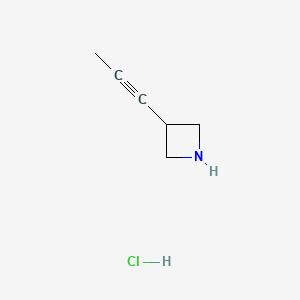

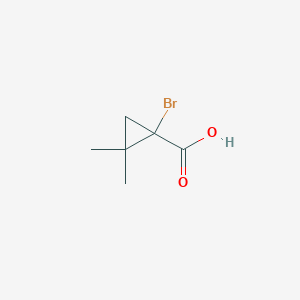
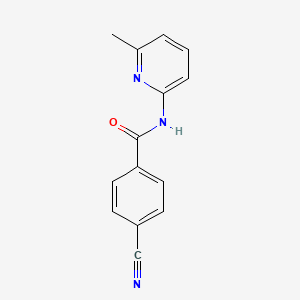

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
